molecular formula C10H11NOS B15326032 Chromane-3-carbothioamide

Chromane-3-carbothioamide

Cat. No.: B15326032
M. Wt: 193.27 g/mol
InChI Key: GVBRLKFPJKYXDX-UHFFFAOYSA-N
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Description

Chromane-3-carbothioamide is a heterocyclic compound that features a chromane ring system with a carbothioamide group at the third position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chromane-3-carbothioamide typically involves the reaction of chromane derivatives with thiourea under specific conditions. One common method includes the use of chromane-3-carboxylic acid as a starting material, which undergoes a reaction with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Chromane-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions may require a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted chromane derivatives.

Scientific Research Applications

Chromane-3-carbothioamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of chromane-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Chromane-3-carbothioamide can be compared with other similar compounds, such as:

    Chromane-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    Chromane-3-carboxylic acid: Precursor in the synthesis of this compound, with a carboxylic acid group.

    Chromane-3-thioamide: Similar to this compound but with a thioamide group.

Uniqueness: this compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-3-carbothioamide

InChI

InChI=1S/C10H11NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8H,5-6H2,(H2,11,13)

InChI Key

GVBRLKFPJKYXDX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=S)N

Origin of Product

United States

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